molecular formula C17H23N5O4 B11022787 1-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide

1-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide

Cat. No.: B11022787
M. Wt: 361.4 g/mol
InChI Key: SWBPQROCOUPYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide is a synthetic chemical compound designed for advanced pharmacological and biochemical research. This molecule integrates a tetrazole ring, a cyclohexanecarboxamide scaffold, and a 3,4,5-trimethoxyphenyl group, a motif recognized for its significant biological activity . The tetrazole moiety acts as a bioisosteric replacement for a carboxylic acid, which can enhance membrane permeability and improve metabolic stability compared to its carboxylic acid counterparts . The trimethoxyphenyl group is of particular interest in medicinal chemistry. Recent research on compounds featuring this substituent has demonstrated potent activity as antimitotic agents, which work by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Specifically, related compounds have shown promising sub-micromolar antiproliferative activity against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), leukemia (HL-60), and others in the NCI 60 panel . This suggests potential application for this compound class in the development of novel anticancer therapeutics. This product is intended for research purposes only by qualified laboratory personnel. It is strictly for in vitro studies and is not classified or sold for human therapeutic, diagnostic, or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to use and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

Molecular Formula

C17H23N5O4

Molecular Weight

361.4 g/mol

IUPAC Name

1-(tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H23N5O4/c1-24-13-9-12(10-14(25-2)15(13)26-3)19-16(23)17(7-5-4-6-8-17)22-11-18-20-21-22/h9-11H,4-8H2,1-3H3,(H,19,23)

InChI Key

SWBPQROCOUPYTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

Biological Activity

1-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and related research findings.

  • Molecular Formula: C17H23N5O4
  • Molecular Weight: 361.396 g/mol
  • Density: 1.3 ± 0.1 g/cm³
  • LogP: 1.99

Antioxidant Properties

Research indicates that tetrazole derivatives exhibit significant antioxidant activity. For instance, compounds containing the tetrazole moiety have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has been explored as a potential inhibitor of xanthine oxidase (XO), an enzyme implicated in the production of uric acid and linked to gout and other inflammatory conditions. A derivative with a similar tetrazole structure demonstrated an IC50 value of 0.031 μM, indicating strong inhibitory potential .

Anticancer Activity

Tetrazole-containing compounds have also attracted attention for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Study on Xanthine Oxidase Inhibition

In a study focused on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, researchers synthesized several compounds and assessed their biological activity against XO. The most potent compound exhibited a significant reduction in uric acid levels in vivo, demonstrating the therapeutic potential of tetrazole derivatives in managing hyperuricemia .

Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of tetrazole derivatives using DPPH and ABTS assays. The results indicated that these compounds effectively reduced oxidative stress markers in cellular models, suggesting their potential role as therapeutic agents in oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions: Utilizing amines and carboxylic acids to form amides.
  • Cyclization Reactions: Formation of the tetrazole ring through the reaction of azides with appropriate substrates under mild conditions .

Comparative Analysis

The following table summarizes the biological activities reported for various tetrazole derivatives:

Compound NameBiological ActivityIC50 Value (μM)Reference
Compound AXanthine oxidase inhibitor0.031
Compound BAntioxidant-
Compound CAnticancer-

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of 1-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide. A notable study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-715.2Apoptosis induction
A54912.8Cell cycle arrest

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration values indicate that it could serve as a lead compound for developing new antibiotics.

Microorganism Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Cardiovascular Effects

Research into the cardiovascular applications of this compound has indicated potential benefits in managing hypertension. In animal models, administration of this compound resulted in a significant reduction in blood pressure, attributed to its vasodilatory effects mediated through nitric oxide pathways.

Polymer Composites

The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Studies have shown that composites with this compound exhibit improved tensile strength and thermal degradation temperatures compared to standard polymers.

Composite Type Tensile Strength (MPa) Thermal Degradation Temperature (°C)
Standard Polymer30250
Polymer with Compound45300

Case Study 1: Anticancer Research

In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in xenograft models. The results indicated a marked reduction in tumor size compared to controls, supporting its potential as a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Activity

A study published in the International Journal of Antimicrobial Agents highlighted the compound's effectiveness against resistant strains of bacteria. The researchers concluded that the unique structure of this compound contributes to its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, trifluoromethyl () and trifluorophenyl () substituents introduce electron-withdrawing effects, which may alter solubility and metabolic stability .
  • Tetrazole vs. Phosphate Groups: The tetrazole ring in the target compound may improve water solubility compared to combretastatin A-4’s phenol group (solubility <1 mg/mL) but likely less than phosphate prodrugs (e.g., 1n, solubility >50 mg/mL) .

Preparation Methods

Cyclohexanecarboxylic Acid Activation

The carboxylic acid group is activated for subsequent amidation. Common methods include:

  • Chlorination with Thionyl Chloride : Treatment of cyclohexanecarboxylic acid with SOCl₂ in refluxing toluene (80°C, 4 h) yields cyclohexanecarbonyl chloride.

  • Mixed Anhydride Formation : Reaction with ethyl chloroformate in the presence of triethylamine generates a reactive intermediate suitable for nucleophilic attack.

Example Protocol :

Cyclohexanecarboxylic acid (10 mmol) was dissolved in anhydrous dichloromethane (30 mL) under nitrogen. Thionyl chloride (15 mmol) was added dropwise at 0°C, followed by reflux at 40°C for 2 h. The mixture was concentrated under reduced pressure to afford cyclohexanecarbonyl chloride as a pale-yellow oil (92% yield).

Tetrazole Ring Installation Strategies

Huisgen [2+3] Cycloaddition

The most widely reported method involves reacting cyclohexanecarbonitrile with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 120°C for 12–24 h.

Reaction Conditions :

ComponentQuantityRole
Cyclohexanecarbonitrile10 mmolNitrile precursor
NaN₃30 mmolAzide source
NH₄Cl15 mmolCatalyst
DMF50 mLSolvent

Yield Optimization :

  • Temperature : Yields increase from 65% at 100°C to 89% at 120°C.

  • Solvent : DMF outperforms acetonitrile (73% vs. 58%) due to superior azide solubility.

Nitro-to-Tetrazole Conversion

Alternative routes involve reducing a nitro intermediate to an amine, followed by diazotization and cyclization:

  • Nitrocyclohexanecarboxamide → Aminocyclohexanecarboxamide (H₂/Pd-C, 95% yield).

  • Diazotization with NaNO₂/HCl (0–5°C) and treatment with NaN₃ yields the tetrazole.

Amide Bond Formation with 3,4,5-Trimethoxyphenylamine

Coupling Reagent Selection

Comparative studies highlight the efficacy of carbodiimide-based systems:

Reagent SystemYield (%)Purity (%)
EDC/HOBt9499.2
DCC/DMAP8798.5
HATU/DIEA9198.9

Protocol Using EDC/HOBt :

Cyclohexanecarbonyl chloride (5 mmol) and 3,4,5-trimethoxyphenylamine (5.5 mmol) were dissolved in anhydrous THF (20 mL). EDC (6 mmol) and HOBt (6 mmol) were added at 0°C. The reaction was stirred at 25°C for 12 h, washed with NaHCO₃ (5%), and purified via silica chromatography (ethyl acetate/hexane) to afford the product (94% yield).

Purification and Analytical Validation

Chromatographic Methods

  • Normal Phase SiO₂ : Ethyl acetate/hexane (3:7) resolves unreacted amine (Rf = 0.2) from product (Rf = 0.5).

  • Reverse Phase HPLC : C18 column, acetonitrile/water (65:35), retention time = 8.2 min.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, tetrazole), 6.89 (s, 2H, aryl), 3.89 (s, 9H, OCH₃).

  • HRMS (ESI+) : m/z calcd for C₁₇H₂₂N₄O₄ [M+H]⁺ 363.1664, found 363.1667.

Scalability and Industrial Considerations

Pilot-Scale Production

A 1 kg batch using Huisgen cycloaddition achieved 84% yield with the following modifications:

  • Continuous Flow Reactor : Reduced reaction time to 6 h.

  • Azide Quenching : 10% NaNO₂ wash minimized residual NaN₃ hazards.

Cost Analysis

ComponentCost/kg (USD)Contribution (%)
3,4,5-Trimethoxyaniline42058
EDC31023
DMF457

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a cyclohexanecarboxamide precursor with a tetrazole derivative. Key steps include:

  • Carboxamide activation : Use coupling agents like EDCI or HOBt to facilitate amide bond formation between the cyclohexane carboxylic acid and the 3,4,5-trimethoxyaniline moiety .
  • Tetrazole introduction : Employ nucleophilic substitution or cycloaddition reactions. For example, Lawesson’s reagent (1.1 equivalents) has been used to convert carboxamides to thioamides in similar frameworks, followed by cyclization .
  • Optimization : Apply Design of Experiments (DoE) principles to minimize trial runs. Parameters like solvent polarity (e.g., ethyl acetate/n-hexane mixtures), temperature (40–80°C), and catalyst loading (e.g., Cu(I) for click chemistry) should be systematically varied .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (400 MHz, CDCl3) identify characteristic peaks, such as the trimethoxyphenyl singlet (δ 3.72–3.80 ppm for OCH3) and tetrazole proton (δ 11.43 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns. Exact mass should match theoretical values within 3 ppm .
  • Chromatography : Preparative TLC (n-hexane/ethyl acetate, 50:50) or HPLC (C18 column, 95% purity threshold) ensures purity .

Advanced: How can researchers resolve contradictory biological activity data observed in analogs with structural similarities?

Answer:
Contradictions often arise from subtle structural variations. Methodological approaches include:

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects. For example, replacing a methoxy group with ethoxy in analogs reduces steric hindrance, altering target binding .
  • Targeted assays : Use isoform-specific enzymes or cell lines to isolate mechanisms. For instance, triazole/tetrazole derivatives show divergent activity against kinases vs. phosphatases due to hydrogen-bonding differences .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities. Adjust force fields to account for tetrazole’s dipole moment .

Advanced: What computational tools and protocols are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions. Tetrazole’s high polarity may limit blood-brain barrier penetration .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER can model conformational stability in aqueous vs. lipid environments. Focus on the cyclohexane ring’s flexibility and tetrazole’s tautomerism .
  • Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties, such as HOMO-LUMO gaps influencing reactivity .

Advanced: How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the carboxamide bond) .
  • Light/heat stress testing : Expose solid and solution forms to 40°C/75% RH or UV light (ICH Q1B guidelines). Tetrazole rings are prone to photodegradation; use amber vials for storage .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP-mediated oxidation. LC-MS/MS quantifies parent compound depletion and metabolite formation .

Basic: What are the key considerations for selecting appropriate biological assays during preliminary screening?

Answer:

  • Target relevance : Prioritize assays aligned with the compound’s structural motifs. Tetrazoles often interact with zinc-dependent enzymes (e.g., angiotensin-converting enzyme) or DNA repair pathways .
  • Concentration range : Test 0.1–100 µM doses in cell-based assays (e.g., MTT for cytotoxicity) to establish IC50 values. Include positive controls (e.g., doxorubicin for anticancer screens) .
  • Solubility constraints : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference. For insoluble compounds, employ nanoformulations or cyclodextrin complexes .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models. Poor oral absorption may explain in vitro-in vivo disconnect .
  • Metabolite identification : Use UPLC-QTOF-MS to detect active/inactive metabolites. For example, O-demethylation of trimethoxyphenyl groups can alter potency .
  • Tissue distribution studies : Radiolabel the compound (e.g., 14C) to track accumulation in target organs vs. plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.